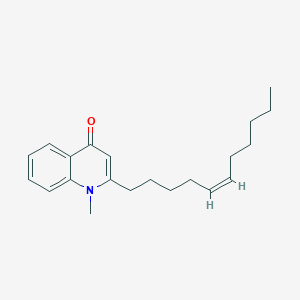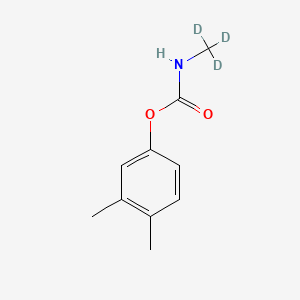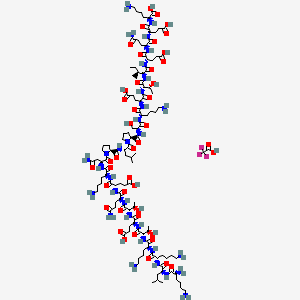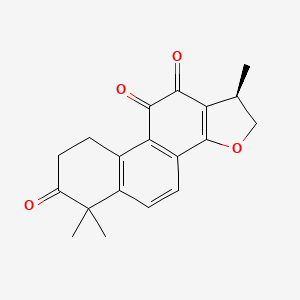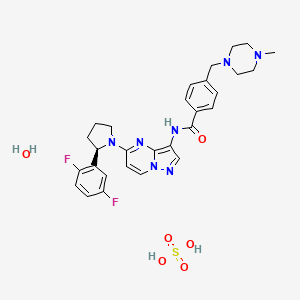
Methyl alpha-D-glucopyranoside-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-D-glucopyranoside-d1 is a methylated derivative of glucose, specifically a monosaccharide. It is a natural product found in various plants such as Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-D-glucopyranoside-d1 can be synthesized through the methylation of glucose. The process involves the reaction of glucose with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically occurs under mild conditions, with temperatures below 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity glucose and methanol, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides
Scientific Research Applications
Methyl alpha-D-glucopyranoside-d1 is widely used in scientific research due to its unique properties:
Biochemical Research: It is used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Cell Culture: The compound is used in cell culture media to study cellular processes without interference from glucose metabolism.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Pharmaceutical Industry: It is used in the development of drugs and as an inhibitor of lectin-conjugate binding.
Mechanism of Action
Methyl alpha-D-glucopyranoside-d1 exerts its effects by mimicking the structure of glucose. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized itself. This allows researchers to study the transport and metabolism of glucose without interference from normal glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-glucopyranoside: Another methylated glucose derivative with similar properties.
Methyl alpha-D-galactopyranoside: A methylated derivative of galactose.
Methyl alpha-D-mannopyranoside: A methylated derivative of mannose
Uniqueness
Methyl alpha-D-glucopyranoside-d1 is unique due to its specific structure, which allows it to be used as a non-metabolizable analog of glucose. This property makes it particularly valuable in research applications where interference from normal glucose metabolism needs to be avoided .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |
InChI Key |
HOVAGTYPODGVJG-LQYNRTGASA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


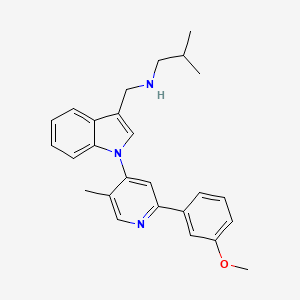
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
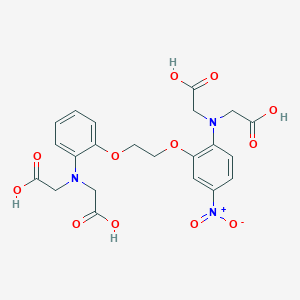


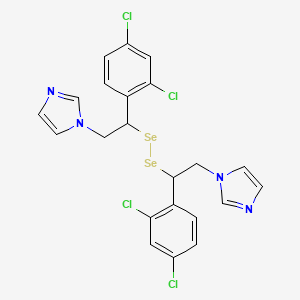
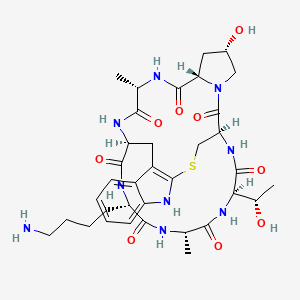
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
